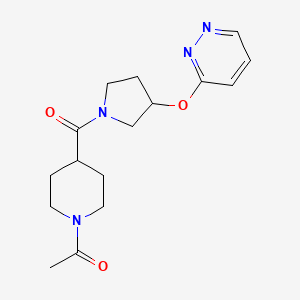

1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone” is a chemical compound with the molecular formula C16H22N4O3. It is a product intended for research use only. The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional coverage .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone, focusing on six unique fields:

Medicinal Chemistry

1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone: has shown potential in medicinal chemistry due to its unique structure. Compounds containing pyridazine rings are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound could be explored for its potential as a therapeutic agent in treating various diseases, leveraging its ability to interact with biological targets effectively.

Drug Discovery

In drug discovery, this compound serves as a versatile scaffold. Pyrrolidine and piperidine moieties are commonly used in the design of kinase inhibitors and other bioactive molecules . The presence of these groups in 1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone suggests it could be a promising candidate for developing new drugs targeting specific enzymes or receptors involved in disease pathways.

Agrochemicals

Pyridazine derivatives are also significant in the field of agrochemicals. They are used in the development of herbicides, insecticides, and fungicides . The structural features of 1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone could be optimized to create effective agrochemical agents that protect crops from pests and diseases, thereby enhancing agricultural productivity.

Material Science

In material science, compounds with heterocyclic structures like pyridazine are utilized in the synthesis of advanced materials. These materials can be used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The unique electronic properties of 1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone make it a candidate for developing new materials with improved performance in electronic applications.

Catalysis

Heterocyclic compounds are often employed as catalysts in various chemical reactions. The pyridazine ring in 1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone could be explored for its catalytic properties in organic synthesis. This could lead to the development of more efficient and selective catalytic processes, benefiting industrial applications .

Fluorescent Probes

The compound’s structure suggests potential use as a fluorescent probe. Pyridazine derivatives have been used in the design of fluorescent molecules for bioimaging and diagnostic applications . 1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone could be modified to enhance its fluorescence properties, making it useful for detecting and monitoring biological processes at the molecular level.

These applications highlight the versatility and potential of 1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone in various scientific fields. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Mechanism of Action

Target of action

Pyrrolidines and pyridazines are classes of compounds that have been found to interact with a variety of biological targets. For example, pyrrolidines have been used to obtain compounds for the treatment of human diseases . Pyridazines have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Mode of action

The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. For instance, some pyrrolidines have shown excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

Pharmacokinetics

The pharmacokinetic properties of these compounds can also vary widely. Factors such as the compound’s structure, its formulation, and the route of administration can all influence its absorption, distribution, metabolism, and excretion (ADME) properties .

properties

IUPAC Name |

1-[4-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3/c1-12(21)19-8-4-13(5-9-19)16(22)20-10-6-14(11-20)23-15-3-2-7-17-18-15/h2-3,7,13-14H,4-6,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIWSVLDJFEYNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2509664.png)

![Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2509667.png)

![[1-(Methoxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B2509669.png)

![1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide](/img/no-structure.png)

![Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B2509672.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2509675.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2509681.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2509683.png)